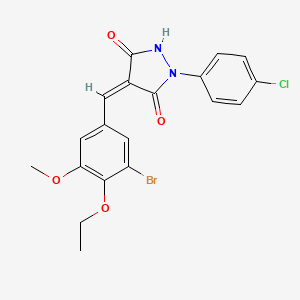
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as DBO, is a synthetic compound that has been widely used in scientific research. DBO is a member of the oxazole family and has a unique chemical structure that makes it a valuable tool in various fields of study.
作用機序
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one binds to the catalytic domain of PKC and inhibits its activity by preventing the phosphorylation of target proteins. The inhibition of PKC activity by 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of disease. 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to modulate ion channel activity and neurotransmitter release in the brain, suggesting its potential as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of ion channel activity, and reduction of inflammation. 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have antioxidant properties and protect against oxidative stress-induced damage in cells.
実験室実験の利点と制限
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages as a research tool, including its high potency and specificity for PKC inhibition, its ability to penetrate cell membranes and cross the blood-brain barrier, and its relatively low toxicity. However, 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one also has some limitations, such as its instability in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the research of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential application of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is as a therapeutic agent for cancer and neurological disorders. Further studies are needed to investigate the safety and efficacy of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one in animal models and clinical trials. Another future direction is the development of new analogs of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one with improved pharmacological properties, such as increased stability and specificity for PKC isoforms. Additionally, 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one can be used as a tool to investigate the role of PKC in other biological systems, such as immune function and cardiovascular function.
Conclusion
In conclusion, 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has been widely used in scientific research. 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is a potent inhibitor of PKC and has various biochemical and physiological effects. 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages as a research tool, but also has some limitations. There are several future directions for the research of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one, including its potential as a therapeutic agent and the development of new analogs with improved pharmacological properties.
合成法
The synthesis of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 2,5-dichlorophenylhydrazine with 3-ethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one. The yield of 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratio.
科学的研究の応用
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been used in various fields of study, including medicinal chemistry, pharmacology, and neuroscience. 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one is a potent inhibitor of protein kinase C (PKC), which plays a critical role in cell signaling and regulation. PKC is involved in various physiological processes, such as cell proliferation, differentiation, and apoptosis. Therefore, 2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one has been used as a tool to investigate the role of PKC in various biological systems.
特性
IUPAC Name |
(4Z)-2-(2,5-dichlorophenyl)-4-[(3-ethoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-2-23-13-5-3-4-11(8-13)9-16-18(22)24-17(21-16)14-10-12(19)6-7-15(14)20/h3-10H,2H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQNNFRJWPRHFO-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenyl)-4-(3-ethoxybenzylidene)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6084337.png)

![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6084351.png)


![2-(methoxymethyl)-1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6084370.png)
![N-methyl-1-(1-naphthylmethyl)-N-[(5-phenyl-3-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084378.png)
![4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate](/img/structure/B6084395.png)
methanone](/img/structure/B6084400.png)
![2-hydroxy-3-methoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6084411.png)
![5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline](/img/structure/B6084428.png)
![2-(ethylsulfonyl)-1-(2-methoxyethyl)-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6084437.png)
![1-(4-fluorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine](/img/structure/B6084449.png)
